3H-Phenothiazin-3-one, 7-hydroxy- is a chemical compound with the molecular formula and a molecular weight of approximately 233.25 g/mol. It is classified as a phenothiazine derivative, which is a group of compounds known for their diverse biological activities, particularly in the pharmaceutical field. The compound features a phenothiazine core structure with a hydroxyl group at the seventh position, which contributes to its unique properties and potential applications in medicinal chemistry.
3H-Phenothiazin-3-one, 7-hydroxy- can be sourced from various chemical databases and literature, including PubChem and scientific journals focused on organic chemistry and pharmaceuticals. It is classified under several chemical categories:
The synthesis of 3H-Phenothiazin-3-one, 7-hydroxy- can be approached through several methods:
One common synthetic route involves starting from 3H-phenothiazine and employing various alkylation and oxidation steps to achieve the desired hydroxyl substitution. For instance, alkylation with alkyl halides followed by hydrolysis can yield derivatives that can be further modified to form 7-hydroxy derivatives .
The molecular structure of 3H-Phenothiazin-3-one, 7-hydroxy- consists of a tricyclic system featuring:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 233.25 g/mol |
SMILES | C1=CC2=C(SC=N1)C(=O)C=C2C=C(C=C1)O |
3H-Phenothiazin-3-one, 7-hydroxy- can undergo various chemical reactions typical for phenothiazine derivatives:
Experimental studies have shown that the compound exhibits stability under various conditions but may degrade under extreme oxidative environments .
The mechanism of action for 3H-Phenothiazin-3-one, 7-hydroxy-, particularly in biological contexts, typically involves interaction with specific enzymes or receptors. For instance:
In vitro studies indicate that certain derivatives exhibit low nanomolar inhibitory activity against specific histone deacetylases, suggesting potent biological effects .
The physical properties of 3H-Phenothiazin-3-one, 7-hydroxy- include:
The chemical properties include:
3H-Phenothiazin-3-one, 7-hydroxy-, has several notable applications in scientific research:
CAS No.: 37223-96-4
CAS No.:
CAS No.: 50409-81-9
CAS No.:
CAS No.: 94087-41-9